N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound featuring a benzothiophene carboxamide core linked via a hydroxyethyl group to a 2,2'-bithiophene moiety. For instance, describes related bithiophene-based dyes with vinyl linkages, while and discuss thiophene carboxamides and natural bithiophenes with anti-inflammatory activity .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S3/c21-13(15-7-8-17(25-15)16-6-3-9-23-16)11-20-19(22)18-10-12-4-1-2-5-14(12)24-18/h1-10,13,21H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMVYGPBJPSXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and modulation of protein aggregation. This article explores its synthesis, biological mechanisms, and findings from recent research studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Bithiophene moiety : Contributes to π-π stacking interactions.
- Hydroxyethyl group : Enhances solubility and facilitates hydrogen bonding.
- Carboxamide functional group : Plays a crucial role in biological interactions.
The molecular formula of this compound is with a molecular weight of approximately 320.39 g/mol.
1. Modulation of Amyloid-beta Aggregation
Recent studies have highlighted the compound's ability to influence amyloid-beta (Aβ) aggregation, which is significant in Alzheimer's disease research. In vitro experiments demonstrated that derivatives of benzothiophene, including this compound, can either promote or inhibit Aβ fibrillogenesis depending on their structural modifications.
- Mechanism : Molecular docking studies suggest that the orientation of bicyclic aromatic rings affects their aggregation properties. Compounds were shown to either enhance or inhibit the formation of Aβ fibrils based on specific substituents on the phenyl ring .
2. Neuroprotective Effects
In cellular models, particularly using mouse hippocampal neuronal HT22 cells, the compound exhibited significant neuroprotective effects against Aβ42-induced cytotoxicity. The results indicated:
- Cell Viability : Compounds similar to this compound demonstrated enhanced cell survival rates when exposed to neurotoxic conditions.
- Mechanism of Action : The protective effect is likely mediated through modulation of oxidative stress pathways and inhibition of apoptotic signaling cascades in neuronal cells .
Table 1: Summary of Biological Activities
Case Study: Neuroprotection Against Aβ42 Toxicity
In a controlled study, this compound was tested against various concentrations of Aβ42. The results showed that at higher concentrations (25 μM), the compound significantly reduced neuronal death compared to untreated controls.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- The target compound’s benzothiophene carboxamide distinguishes it from simpler thiophene carboxamides (e.g., ) and natural bithiophenes (e.g., ). The benzothiophene core likely enhances π-conjugation and electron-withdrawing effects compared to single thiophene rings .
- The hydroxyethyl linker introduces hydrogen-bonding capability, contrasting with hydrophobic alkyne or nitro substituents in analogues .
Key Observations :
- The target compound’s synthesis likely parallels ’s carbodiimide-mediated amidation, using reagents like EDC•HCl and HOBt to couple the carboxylic acid and amine precursors .
- Unlike natural bithiophenes (e.g., α-terthienyl in ), the target compound requires multi-step organic synthesis rather than extraction .
Table 3: Comparative Bioactivity and Physical Data
Key Observations :
- The hydroxyethyl group in the target compound may improve solubility in polar solvents compared to purely aromatic analogues (e.g., α-terthienyl) .
- Anti-inflammatory activity is plausible given the efficacy of structurally related bithiophenes (e.g., compound 14 in ) .
Supramolecular and Crystallographic Behavior
- N-(2-Nitrophenyl)thiophene-2-carboxamide () exhibits weak C–H⋯O/S interactions and non-classical hydrogen bonding, forming an S(6) ring motif in its crystal lattice .
- Benzothiophene’s bulkier structure may increase steric hindrance compared to simpler thiophene derivatives, affecting packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
